molecular formula C18H17Cl2NO3 B4537470 4-(2,4-dichlorophenoxy)-N-phenacylbutanamide

4-(2,4-dichlorophenoxy)-N-phenacylbutanamide

Cat. No.: B4537470
M. Wt: 366.2 g/mol
InChI Key: SBBQTCIZCLHFOU-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenoxy)-N-phenacylbutanamide is an organic compound that belongs to the class of phenoxy herbicides. It is structurally characterized by the presence of a dichlorophenoxy group attached to a butanamide backbone. This compound is known for its herbicidal properties and is used in various agricultural applications to control broadleaf weeds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N-phenacylbutanamide typically involves the reaction of 2,4-dichlorophenol with butyric acid derivatives. The process begins with the formation of 2,4-dichlorophenoxybutyric acid, which is then converted to its corresponding acid chloride. This intermediate is then reacted with phenacylamine to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like pyridine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of reactants and the use of automated systems to control temperature, pressure, and reaction time. The final product is purified through crystallization and filtration techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenoxy)-N-phenacylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenoxy derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2,4-Dichlorophenoxy)-N-phenacylbutanamide has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies of herbicidal activity and environmental impact.

    Biology: The compound is studied for its effects on plant growth and development, particularly in the context of weed control.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the formulation of herbicidal products for agricultural use.

Mechanism of Action

The herbicidal activity of 4-(2,4-dichlorophenoxy)-N-phenacylbutanamide is primarily due to its ability to mimic natural plant hormones called auxins. When applied to plants, the compound disrupts normal growth processes by inducing uncontrolled cell division and elongation. This leads to the death of the targeted weeds. The molecular targets include auxin receptors and associated signaling pathways that regulate plant growth and development.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.

    2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another phenoxy herbicide with comparable herbicidal properties.

    2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A related compound that has been phased out due to toxicity concerns.

Uniqueness

4-(2,4-Dichlorophenoxy)-N-phenacylbutanamide is unique in its specific structural configuration, which imparts distinct herbicidal properties. Unlike some of its analogs, it offers a different spectrum of weed control and has a unique mode of action that makes it effective against certain resistant weed species.

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-phenacylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO3/c19-14-8-9-17(15(20)11-14)24-10-4-7-18(23)21-12-16(22)13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBQTCIZCLHFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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